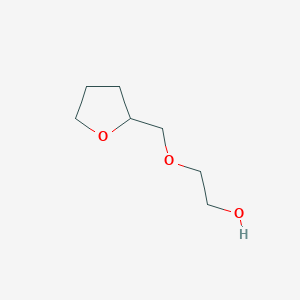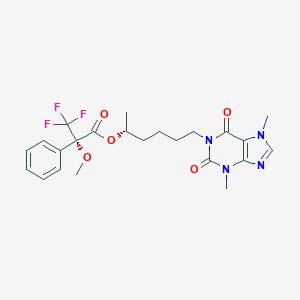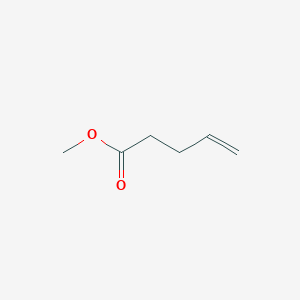
Crotonate de méthyle
Vue d'ensemble
Description
Methyl crotonate (also known as methyl 2-methylprop-2-enoate) is a naturally occurring fatty acid ester that is found in a variety of plants and animals. Methyl crotonate is an important intermediate in the synthesis of a variety of compounds and has been used in numerous scientific and industrial applications.
Applications De Recherche Scientifique
Synthèse organique
Le crotonate de méthyle est largement utilisé en synthèse organique. Il subit des réactions d'aldol vinylogues avec des aldéhydes énolysables en présence de certains catalyseurs . Cette réactivité est exploitée dans la synthèse de molécules organiques complexes, y compris les produits naturels et les produits pharmaceutiques. Par exemple, il sert de réactif de départ dans la synthèse totale des phytotoxines solanapyrones D et E .
Recherche pharmaceutique
En recherche pharmaceutique, la réactivité du this compound est mise à profit pour étudier la chimiosélectivité dans les réactions catalysées par des enzymes telles que la lipase B de Candida antarctica . Cela a des implications pour le développement de nouveaux médicaments et la compréhension du comportement des enzymes dans le métabolisme des médicaments.
Recherche agricole
Le rôle du this compound en recherche agricole comprend son utilisation comme élément constitutif d'une production chimique plus durable. Une étude a évalué la production de this compound à partir de polyhydroxybutyrate (PHB) d'origine eaux usées, dans le but de minimiser la consommation de ressources et l'impact environnemental . Cette approche novatrice pourrait conduire à des méthodes de production plus propres dans les industries liées à l'agriculture.
Science des matériaux
En science des matériaux, le this compound est utilisé pour synthétiser des composés ayant des applications potentielles dans la création de nouveaux matériaux. Par exemple, il a été utilisé pour synthétiser des 4-aryl-1,4-dihydropyridines, qui possèdent une activité de blocage des canaux calciques et pourraient être utilisées dans le développement de nouveaux matériaux ayant des activités biologiques spécifiques .
Synthèse chimique
Le this compound est également utilisé en synthèse chimique, où ses propriétés sont essentielles pour produire divers esters et dérivés. Ces composés sont des intermédiaires essentiels dans la fabrication d'une large gamme de produits chimiques utilisés dans différents procédés industriels .
Science de l'environnement
En science de l'environnement, l'étude de la photoionisation et de la dissociation du this compound fournit des informations sur la chimie atmosphérique. Des recherches utilisant le rayonnement synchrotron ont exploré son comportement dans diverses conditions, ce qui est essentiel pour comprendre le devenir environnemental des composés organiques volatils .
Mécanisme D'action
Target of Action
Methyl crotonate primarily targets hydroxyl radicals . Hydroxyl radicals are highly reactive and can cause oxidative damage to cells. They play a significant role in various chemical reactions, particularly in combustion processes .
Mode of Action
Methyl crotonate interacts with hydroxyl radicals through two main processes: H-abstraction and OH-addition . The potential energy surfaces (PES) for these reactions were explored using advanced computational methods . The subsequent isomerization and β-scission reactions of the produced primary radicals were also investigated .
Biochemical Pathways
The interaction of methyl crotonate with hydroxyl radicals leads to a series of reactions that affect various biochemical pathways. For instance, it undergoes a vinylogous aldol reaction with enolizable aldehydes . This reaction is facilitated by aluminum tris (2,6-di-2-naphthylphenoxide), leading to the formation of a new carbon-carbon bond .
Pharmacokinetics
Its reaction kinetics with hydroxyl radicals have been explored . The rate coefficients of the dominant H-abstraction channels were predicted over a range of temperatures and pressures .
Result of Action
The interaction of methyl crotonate with hydroxyl radicals results in the formation of primary radicals . These radicals can undergo further reactions, leading to various molecular and cellular effects. For instance, methyl crotonate was used to investigate chemoselectivity in the reaction between itself and benzylamine, catalyzed by lipase B from Candida antarctica .
Action Environment
The action of methyl crotonate can be influenced by environmental factors such as temperature and pressure . For instance, the rate coefficients of its reactions with hydroxyl radicals were predicted over a range of temperatures and pressures . Therefore, the action, efficacy, and stability of methyl crotonate can vary depending on the environmental conditions.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Methyl crotonate participates in biochemical reactions such as the vinylogous aldol reaction with enolizable aldehydes . This reaction is catalyzed by aluminum tris (2,6-di-2-naphthylphenoxide), indicating an interaction between methyl crotonate and this enzyme .
Cellular Effects
Methyl crotonate has been found to influence cellular functions. For instance, it has been associated with histone crotonylation, a post-translational modification that regulates gene expression . This suggests that methyl crotonate can impact cell signaling pathways and gene expression. Moreover, it has been implicated in the regulation of cellular metabolism, particularly in the context of energy metabolism .
Molecular Mechanism
The molecular mechanism of action of methyl crotonate involves its conversion to crotonyl-CoA by the metabolic enzyme acyl-CoA synthetase 2 (ACSS2) . This conversion is part of the fatty acid β-oxidation pathway and lysine degradation . The crotonyl-CoA then serves as a donor for protein crotonylation, a post-translational modification that regulates diverse cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl crotonate have been studied over time. For instance, the reaction kinetics of methyl crotonate with hydroxyl radical have been investigated . This study provided insights into the stability and degradation of methyl crotonate, as well as its long-term effects on cellular function .
Metabolic Pathways
Methyl crotonate is involved in several metabolic pathways. As mentioned earlier, it is converted to crotonyl-CoA by ACSS2, which is part of the fatty acid β-oxidation pathway and lysine degradation . This suggests that methyl crotonate interacts with enzymes like ACSS2 and impacts metabolic flux and metabolite levels.
Propriétés
IUPAC Name |
methyl (E)-but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-4-5(6)7-2/h3-4H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVVUJPXSBQTRZ-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10878813 | |
| Record name | 2-Butenoic acid, methyl ester, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10878813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Methyl (E)-crotonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20834 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
623-43-8, 18707-60-3 | |
| Record name | Methyl E-crotonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl crotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl crotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018707603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoic acid, methyl ester, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenoic acid, methyl ester, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10878813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl crotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl crotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL CROTONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T02JIH93S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Methyl crotonate has a molecular formula of C5H8O2 and a molecular weight of 100.12 g/mol.
A: Yes, studies have utilized techniques like gas chromatography-mass spectrometry (GC-MS) [], photoionization molecular-beam mass spectrometry [], and 1H NMR spectroscopy [] to characterize methyl crotonate and its reaction products.
A: Methyl crotonate undergoes thermal cis-trans isomerization and decomposition at temperatures ranging from 400 °C to 560 °C [].
A: Yes, methyl crotonate acts as an effective internal olefin in ruthenium-catalyzed cross-metathesis reactions with biosourced fatty acid methyl esters, producing shorter diesters suitable for polyester production []. This approach offers high productivity and selectivity with low catalyst loadings.
A: Methyl crotonate acts as a dienophile in a multicomponent reaction (MCR) that produces polysubstituted piperidines []. This MCR, involving an aldehyde, an ammonia equivalent, an acyl chloride, and methyl crotonate, allows for the efficient synthesis of diverse piperidine derivatives with various functional groups and stereochemistry.
A: Yes, computational studies using density functional theory (DFT) have investigated the regio- and stereoselectivity of the 1,3-dipolar cycloaddition reaction between methyl crotonate and 2,3,4,5-tetrahydropyridine-1-oxide []. The calculations suggest an asynchronous concerted mechanism favoring the formation of the meta-endo cycloadduct.
A: CASSCF and DFT-B3LYP calculations have been employed to study the [2+2] cycloaddition reactions of methyl crotonate with ethylene [, ]. The research reveals the formation of a triplet 1,4-biradical intermediate upon ethylene attack on the excited state of methyl crotonate.
A: Research on the thermal Diels-Alder reaction of cyclohexadiene with methyl crotonate, using the AM1 molecular orbital method, suggests that the reaction proceeds through a concerted pathway and two radical pathways []. This highlights the influence of substituents on the reaction mechanism.
A: While specific formulation strategies for methyl crotonate are not discussed in the provided research, it's worth noting that the transesterification of poly(β-hydroxyalkanoate)s (PHAs) can yield oligomers with methyl crotonate end groups []. These findings suggest potential applications for methyl crotonate in polymer modification and biomaterial development.
ANone: The provided research focuses on the chemical properties and reactivity of methyl crotonate. Specific information on SHE regulations, toxicology, and safety is not discussed in these studies.
A: Researchers utilize various analytical techniques, including GC-MS [], photoionization molecular-beam mass spectrometry [], and 1H NMR spectroscopy [], to identify and quantify methyl crotonate and its reaction products. Additionally, matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS) has been employed to characterize partially transesterified PHAs containing methyl crotonate end groups [].
ANone: The provided research primarily focuses on the synthesis, reactivity, and applications of methyl crotonate. Specific information regarding its environmental impact and degradation is not covered in these studies.
A: While the provided research does not explicitly compare methyl crotonate with alternatives and substitutes, it highlights the use of methyl crotonate in specific reactions and applications. For instance, its role as an internal olefin in cross-metathesis reactions with fatty acid derivatives [] suggests potential advantages over other olefins. Further research is needed to evaluate its performance compared to other options.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate](/img/structure/B153812.png)












![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)